1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the reaction of 3-amino-4-(methylthio)aniline with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-one: shares structural similarities with other compounds containing amino, methylthio, and chloropropanone groups.
This compound: can be compared with compounds like 1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-ol and 1-(3-Amino-4-(methylthio)phenyl)-1-chloropropan-2-thiol.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClNOS |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(3-amino-4-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,12H2,1-2H3 |
InChI Key |
ABGYNZPGDQMKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)N)Cl |
Origin of Product |
United States |
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